molecular formula C15H21NO4 B8644234 3-Methoxy-2-[3-(4-morpholinyl)propoxy]benzaldehyde

3-Methoxy-2-[3-(4-morpholinyl)propoxy]benzaldehyde

Cat. No. B8644234
M. Wt: 279.33 g/mol
InChI Key: XSFILFZHWJISAC-UHFFFAOYSA-N
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Patent
US04156079

Procedure details

o-Vanillin (30.4 g), dissolved in 160 ml of dimethylformamide, is treated with 9.6 g of 50% sodium hydride, then with 130 ml of 2 N N-(3-chloropropyl)morpholine in toluene following the procedure described in Example 1A, yielding 42.9 g of the title compound, boiling point 178°-183° C. at 0.2-0.3 mm of Hg.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7][CH3:8])[C:4]=1[OH:5].[H-].[Na+].Cl[CH2:15][CH2:16][CH2:17][N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1>CN(C)C=O.C1(C)C=CC=CC=1>[CH3:8][O:7][C:6]1[C:4]([O:5][CH2:15][CH2:16][CH2:17][N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=[C:3]([CH:11]=[CH:10][CH:9]=1)[CH:2]=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
O=CC1=C(O)C(OC)=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
ClCCCN1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C=O)C=CC1)OCCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 42.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.